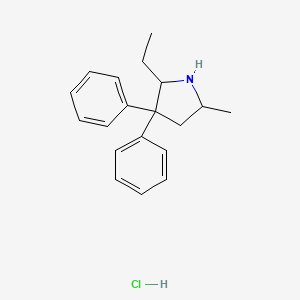
N,N'-(Ethane-1,2-diyl)bis(N-methyl-2-propylpentanamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-(Ethane-1,2-diyl)bis(N-methyl-2-propylpentanamide) is a synthetic compound that belongs to the class of bis-amides. This compound is characterized by its unique structure, which includes two amide groups connected by an ethane-1,2-diyl bridge. The presence of N-methyl and 2-propylpentanamide groups further enhances its chemical properties, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(Ethane-1,2-diyl)bis(N-methyl-2-propylpentanamide) typically involves the reaction of ethane-1,2-diamine with N-methyl-2-propylpentanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction is usually conducted in an organic solvent like dichloromethane at a controlled temperature to ensure high yield and purity of the product .
Industrial Production Methods
On an industrial scale, the production of N,N’-(Ethane-1,2-diyl)bis(N-methyl-2-propylpentanamide) follows similar synthetic routes but with optimized reaction conditions to maximize efficiency and minimize costs. Continuous flow reactors and automated systems are often employed to ensure consistent quality and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N,N’-(Ethane-1,2-diyl)bis(N-methyl-2-propylpentanamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The amide groups can participate in nucleophilic substitution reactions, especially under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrochloric acid or sodium hydroxide in aqueous or organic solvents.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted amides depending on the nucleophile used.
Scientific Research Applications
N,N’-(Ethane-1,2-diyl)bis(N-methyl-2-propylpentanamide) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N’-(Ethane-1,2-diyl)bis(N-methyl-2-propylpentanamide) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N,N’-(Ethane-1,2-diyl)bis(N-methylformamide)
- N,N’-(Ethane-1,2-diyl)bis(benzamides)
- N,N’-(Ethane-1,2-diyl)bis(4-methylbenzenesulfonamide)
Uniqueness
N,N’-(Ethane-1,2-diyl)bis(N-methyl-2-propylpentanamide) stands out due to its unique structural features and the presence of N-methyl and 2-propylpentanamide groups.
Properties
CAS No. |
61797-23-7 |
|---|---|
Molecular Formula |
C20H40N2O2 |
Molecular Weight |
340.5 g/mol |
IUPAC Name |
N-methyl-N-[2-[methyl(2-propylpentanoyl)amino]ethyl]-2-propylpentanamide |
InChI |
InChI=1S/C20H40N2O2/c1-7-11-17(12-8-2)19(23)21(5)15-16-22(6)20(24)18(13-9-3)14-10-4/h17-18H,7-16H2,1-6H3 |
InChI Key |
SUAGZWPCPGEHRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CCC)C(=O)N(C)CCN(C)C(=O)C(CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-3-{[3-(trifluoromethyl)phenyl]sulfanyl}benzene](/img/structure/B14569502.png)
![3,4,9,10-Tetrabromo-1,7-dioxadispiro[4.0.4~6~.2~5~]dodecane-2,8-dione](/img/structure/B14569506.png)

![8,10-Dibromo-7-chloro-3,7,11,11-tetramethylspiro[5.5]undec-2-ene](/img/structure/B14569511.png)



![1,3,4-Thiadiazole-2(3H)-thione, 5-[(4-iodo-2-methylphenyl)amino]-](/img/structure/B14569547.png)





![N-[(4-Heptylphenyl)(pyridin-3-YL)methylidene]hydroxylamine](/img/structure/B14569578.png)
